1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
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Overview
Description
1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a benzyl group, a methylamino group, and a pyrrolidinyl urea moiety. It is of interest in various fields of chemical research due to its potential biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the preparation of the intermediate compounds, such as benzylamine, methylamine, and p-tolylpyrrolidinone.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out under controlled temperatures, often in the range of 0-50°C, and may require inert atmospheres to prevent oxidation.
Industrial Production Methods:
- Industrial synthesis may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methylamino groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce hydroxylated pyrrolidinone derivatives.
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
- It has potential applications in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine:
- Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry:
- The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-(Benzylamino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- 1-(2-(Methylamino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
Comparison:
- The presence of both benzyl and methylamino groups in 1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea provides unique steric and electronic properties that may enhance its binding affinity and specificity compared to similar compounds with only one of these groups.
- The compound’s unique structure may also influence its solubility, stability, and reactivity, making it a valuable candidate for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-[2-[benzyl(methyl)amino]ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-17-8-10-20(11-9-17)26-16-19(14-21(26)27)24-22(28)23-12-13-25(2)15-18-6-4-3-5-7-18/h3-11,19H,12-16H2,1-2H3,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNSUMLLYYQHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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